molecular formula C9H13N3 B12946346 1-(Pyrimidin-2-yl)cyclopentan-1-amine

1-(Pyrimidin-2-yl)cyclopentan-1-amine

Katalognummer: B12946346
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: DRUHCXXETSPPOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-2-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H13N3. It consists of a cyclopentane ring attached to a pyrimidine ring via an amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyrimidine-2-amine in the presence of a reducing agent. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyrimidin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Pyrimidin-2-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Pyrimidin-2-yl)propan-1-amine: Similar structure but with a propyl group instead of a cyclopentane ring.

    1-(Pyrimidin-2-yl)methylamine: Contains a methyl group instead of a cyclopentane ring.

    Cyclopentanamine, 1-(2-pyrimidinyl)-: Another structural isomer with similar properties.

Uniqueness

1-(Pyrimidin-2-yl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

1-pyrimidin-2-ylcyclopentan-1-amine

InChI

InChI=1S/C9H13N3/c10-9(4-1-2-5-9)8-11-6-3-7-12-8/h3,6-7H,1-2,4-5,10H2

InChI-Schlüssel

DRUHCXXETSPPOM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=NC=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.